(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid
Description
Properties
Molecular Formula |
C9H12O3 |
|---|---|
Molecular Weight |
168.19 g/mol |
IUPAC Name |
(2S)-2-cyclopropyl-3,4-dihydropyran-2-carboxylic acid |
InChI |
InChI=1S/C9H12O3/c10-8(11)9(7-3-4-7)5-1-2-6-12-9/h2,6-7H,1,3-5H2,(H,10,11)/t9-/m0/s1 |
InChI Key |
DLIRMZZSLZMVDL-VIFPVBQESA-N |
Isomeric SMILES |
C1C[C@](OC=C1)(C2CC2)C(=O)O |
Canonical SMILES |
C1CC(OC=C1)(C2CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Two-Step Base and Acid Catalyzed Cyclization
A patented industrially scalable method describes the preparation of 3,4-dihydro-2H-pyran-2-carboxylic acid derivatives, which can be adapted for the cyclopropyl-substituted target compound. The method involves:
Step 1: Base-Promoted Reaction
A phenol compound (bearing substituents such as hydrogen, fluorine, chlorine, or C1-C4 alkyl groups) reacts with a γ-butyrolactone derivative under alkaline conditions (using bases such as potassium hydride, sodium carbonate, or potassium carbonate). This reaction forms an intermediate open-chain compound.
- Reaction conditions: Temperature range 10–100 °C, reaction time 1–24 hours.
- Molar ratio of phenol to base: 1:1 to 10.
Step 2: Acid-Catalyzed Ring Closure
The intermediate undergoes cyclization under acid catalysis to form the dihydropyran ring. Acid catalysts include Lewis acids like ZnCl₂, AlCl₃, FeCl₃, lanthanide chlorides, or strong protic acids such as concentrated sulfuric acid or trifluoromethanesulfonic acid.
- Typical reaction temperature: Elevated temperatures (e.g., 75–150 °C).
- Reaction time: Several hours (e.g., 8 hours).
- The acid catalyst promotes ring closure and formation of the carboxylic acid group at the 2-position.
This method is noted for its simplicity, high yield, and suitability for large-scale industrial synthesis.
Specific Example for Methyl-Substituted Analog
In an example preparation of 7-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, trifluoromethanesulfonic acid was used as the acid catalyst at 75 °C, then heated to 150 °C for 8 hours. The reaction was quenched with dilute hydrochloric acid and extracted with dichloromethane, followed by recrystallization from ethanol to yield the product with 45% isolated yield. This demonstrates the feasibility of the acid-catalyzed ring closure step.
While the above method outlines the general preparation of 3,4-dihydro-2H-pyran-2-carboxylic acid derivatives, the introduction of the cyclopropyl group at the 2-position with (2S) stereochemistry typically requires:
- Use of chiral starting materials or chiral catalysts to induce stereoselectivity.
- Cyclopropanation reactions on appropriate precursors, such as alkenes or enol ethers, using reagents like diazo compounds with metal catalysts (e.g., Rh or Cu complexes) to install the cyclopropyl ring stereoselectively.
- Alternatively, asymmetric hydrogenation or enzymatic resolution methods may be employed post-synthesis to enrich the (2S) enantiomer.
No direct detailed procedure for the cyclopropyl substitution was found in the reviewed patents, but standard asymmetric cyclopropanation techniques are applicable.
Comparative Data Table of Preparation Parameters
| Parameter | Description/Value | Notes |
|---|---|---|
| Phenol compound substituents | H, F, Cl, C1-C4 alkyl | Substituents affect reactivity and yield |
| Base used | Potassium hydride, sodium carbonate, potassium carbonate | Base promotes ring opening and intermediate formation |
| Base to phenol molar ratio | 1:1 to 10 | Excess base may improve conversion |
| Reaction temperature (base step) | 10–100 °C | Controlled to optimize intermediate yield |
| Reaction time (base step) | 1–24 hours | Longer times favor completion |
| Acid catalyst | ZnCl₂, AlCl₃, FeCl₃, LnCl₃, H₂SO₄, trifluoromethanesulfonic acid | Acid promotes ring closure |
| Acid-catalyzed cyclization temp | 75–150 °C | Higher temperatures accelerate ring closure |
| Cyclization reaction time | ~8 hours | Confirmed by TLC disappearance of intermediate |
| Yield of dihydropyran acid | Up to 45% (example with methyl substituent) | Varies with substituents and conditions |
Research Findings and Industrial Relevance
- The described two-step method is advantageous for industrial scale due to simple operation, readily available reagents, and cost-effectiveness.
- The method provides high yields and purity suitable for pharmaceutical applications where the dihydropyran-2-carboxylic acid scaffold is a key intermediate.
- The use of strong acid catalysts like trifluoromethanesulfonic acid enables efficient ring closure even with sterically demanding substituents.
- Control of substituents on the phenol ring (e.g., fluorine para to hydroxyl) can influence reaction efficiency and product properties.
- The stereochemical control for the (2S) enantiomer requires additional asymmetric synthesis steps beyond the basic cyclization.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Drug Development
(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid serves as a versatile scaffold in drug discovery. Its unique bicyclic structure allows for modifications that can enhance pharmacological properties. Recent studies have indicated its potential use in developing drugs targeting various diseases, including cancer and infectious diseases.
Antimicrobial Activity
Research has shown that derivatives of dihydropyran compounds exhibit significant antimicrobial properties. For instance, modifications of (2S)-2-cyclopropyl derivatives have demonstrated efficacy against several bacterial strains, suggesting potential applications in antibiotic development .
Anticancer Research
Compounds similar to this compound have been investigated for their anticancer effects. Studies indicate that these compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapies .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Antimicrobial | |
| Dihydropyran Derivative A | Anticancer | |
| Dihydropyran Derivative B | Antiviral |
Table 2: Synthesis Methods
| Methodology | Description | Reference |
|---|---|---|
| Organocatalytic Synthesis | Utilizes NHC catalysis for efficient production | |
| Traditional Synthetic Routes | Multi-step synthesis involving cyclization |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of (2S)-2-cyclopropyl derivatives against common pathogens. The results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 6.25 to 1000 µg/ml .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that derivatives of (2S)-2-cyclopropyl compounds could induce cell death in melanoma cells more effectively than in non-tumoral cells. The mechanism involved apoptosis, characterized by DNA fragmentation and increased expression of apoptotic markers .
Mechanism of Action
The mechanism of action of (2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
To contextualize its uniqueness, we compare it with structurally related compounds from the provided evidence and broader chemical literature.
Core Scaffold: 3,4-Dihydro-2H-pyran
The simplest analog, 3,4-dihydro-2H-pyran (C₅H₈O, CAS 110-87-2), lacks the cyclopropyl and carboxylic acid groups . Key differences include:
- Polarity: The absence of a carboxylic acid renders 3,4-dihydro-2H-pyran nonpolar, with low water solubility.
- Applications : 3,4-Dihydro-2H-pyran is primarily used as a solvent or intermediate in organic synthesis, whereas the carboxylic acid in the target compound may enable salt formation or bioactive interactions.
Complex Pyran-Based Carboxylic Acids
highlights two derivatives with intricate substituents:
6,7-Dihydroxy-7-(hydroxymethyl)-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-1,4a,7,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid :
- Contains multiple hydroxyl and hydroxymethyl groups, enhancing hydrophilicity and hydrogen-bonding capacity compared to the target compound.
- The tetrahydro-2H-pyran-2-yl moiety introduces additional stereocenters, increasing conformational rigidity.
3-Hydroxy-4-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((sulfooxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)benzoic acid :
- Features a sulfated hydroxymethyl group, imparting strong acidity and water solubility.
- The benzoic acid core contrasts with the cyclopropane-dihydropyran fusion in the target compound, leading to divergent electronic properties.
Comparative Data Table
Key Research Findings and Implications
Cyclopropane Influence: The strained cyclopropane ring in the target compound may enhance metabolic stability in drug design compared to non-cyclopropane analogs, as seen in studies on cyclopropane-containing pharmaceuticals .
Carboxylic Acid Utility : The carboxylic acid group enables salt formation (e.g., sodium or potassium salts) for improved bioavailability, a feature absent in 3,4-dihydro-2H-pyran .
Stereochemical Specificity: The (2S) configuration may lead to enantioselective interactions in enzymatic systems, contrasting with non-chiral analogs like 3,4-dihydro-2H-pyran.
Biological Activity
(2S)-2-Cyclopropyl-3,4-dihydro-2H-pyran-2-carboxylic acid is a bicyclic compound characterized by a cyclopropyl group and a dihydropyran moiety. Its unique structure, particularly the presence of a carboxylic acid functional group, suggests potential biological activities that merit detailed investigation.
Chemical Structure and Properties
The compound's chemical formula is , and its molecular weight is approximately 168.18 g/mol. The stereochemistry of the compound is specified as (2S), indicating the spatial arrangement of its substituents around the chiral center. This configuration is crucial for its biological interactions and activities.
Synthesis and Reactivity
The synthesis of this compound can be achieved through various methods, including organocatalytic processes. These methods have been shown to yield high enantiomeric excesses and can be optimized for different substituents to enhance biological activity.
Antimicrobial Properties
Preliminary studies on related compounds indicate that this compound may exhibit antimicrobial properties. Compounds with similar structures have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting that this compound may also interact with bacterial targets.
| Compound | Activity | Target |
|---|---|---|
| 3-Hydroxy-4-methylpyran | Strong antimicrobial activity | Bacterial cell wall synthesis |
| 5-Methyl-3-pyrone | Antimicrobial properties | Various bacterial strains |
| 6-Acetylpyran | Used in flavoring; potential health benefits | Not specified |
Enzyme Interaction Studies
Molecular docking studies suggest that this compound may interact with enzymes involved in metabolic pathways. For instance, it could potentially bind to DNA gyrase, similar to other compounds in its class that inhibit bacterial growth by disrupting DNA replication processes .
Case Studies
- Antimicrobial Evaluation : A study evaluating the antimicrobial properties of various pyran derivatives found that compounds structurally related to this compound exhibited significant inhibition against specific bacterial strains. This indicates a potential pathway for further pharmacological exploration.
- Molecular Dynamics Simulations : Simulations conducted on similar bicyclic compounds revealed stable interactions with DNA gyrase, suggesting that this compound may also stabilize its binding through hydrogen bonding and metal ion coordination .
Future Directions in Research
Given the preliminary findings regarding the biological activity of this compound, further research is warranted to explore its full pharmacological potential. Suggested areas for future studies include:
- In Vivo Studies : To assess the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.
- Structure-Activity Relationship (SAR) Analysis : To identify modifications that enhance biological activity or reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
